

Application Note: Handling, Storage, and Assay Implementation for TC NTR1 17

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Compound of Interest

Compound Name: TC Ntr1 17

Cat. No.: B560252

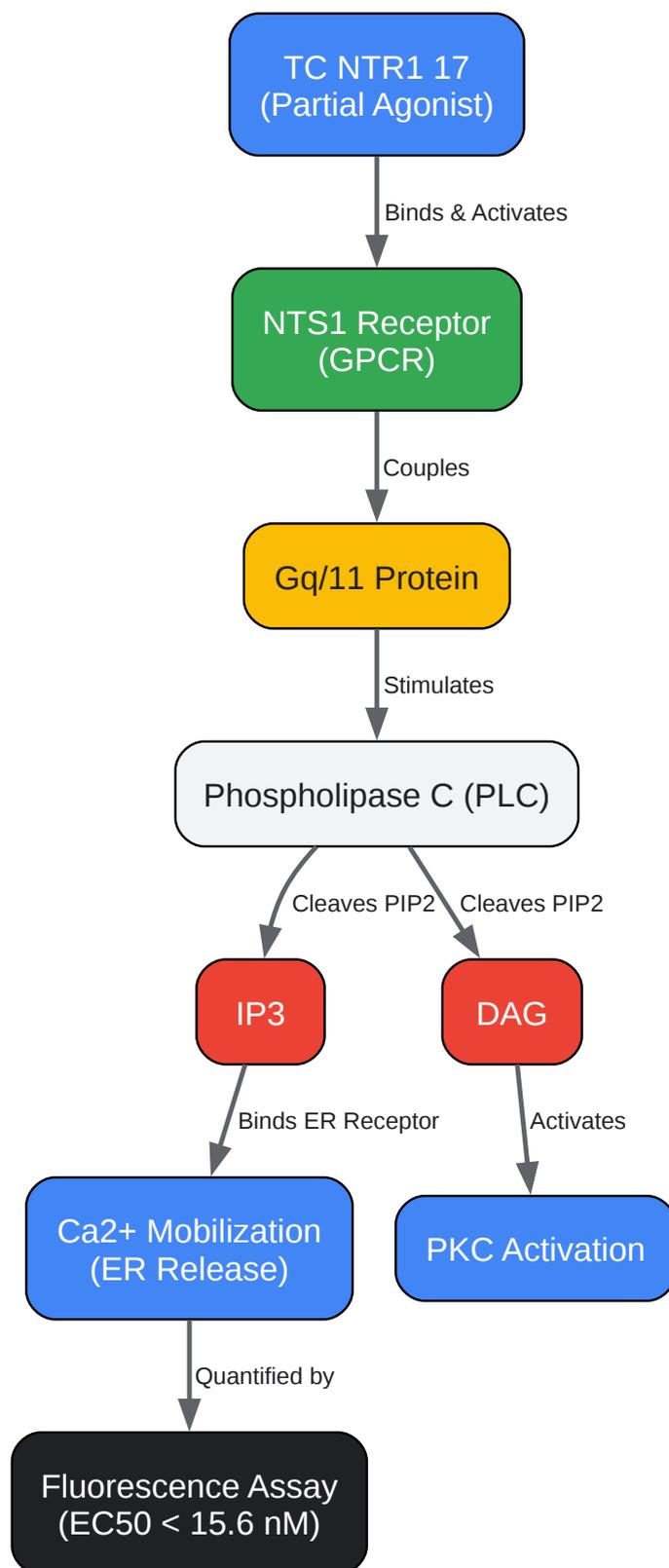
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Target Audience: Research Scientists, Pharmacologists, and Assay Development Engineers
Content Focus: Best practices for solid-state and solution-phase management of **TC NTR1 17**, coupled with in vitro functional assay protocols.

Pharmacological Context & Mechanism of Action

Neurotensin receptor 1 (NTS1) is a primary G-protein-coupled receptor (GPCR) that mediates the central and peripheral effects of the endogenous tridecapeptide, neurotensin. NTS1 is heavily implicated in oncology (particularly breast, colon, and prostate cancers) as well as the modulation of dopaminergic transmission and appetite regulation [1](#).

TC NTR1 17 is a highly selective, non-peptide NTS1 partial agonist. Unlike the endogenous peptide, which is subject to rapid proteolytic degradation, the synthetic small-molecule scaffold of **TC NTR1 17** provides extended stability for in vitro and in vivo pharmacokinetic profiling. Upon binding NTS1, it stimulates the Gαq/11 signaling axis, leading to the activation of Phospholipase C (PLC), generation of inositol triphosphate (IP3), and subsequent intracellular calcium (Ca²⁺) mobilization [2](#).



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Figure 1: Mechanism of NTS1 activation by **TC NTR1 17** and downstream intracellular Ca²⁺ release.

Physicochemical Profile and Quantitative Data

Understanding the chemical profile is critical for deciding between organic or aqueous reconstitution parameters. The L-leucine moiety present in the structure provides a distinct advantage for aqueous solubility under basic conditions [3](#).

Property	Specification / Value
Chemical Name	N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine
Molecular Weight	522.98 g/mol
Molecular Formula	C ₂₇ H ₂₇ ClN ₄ O ₅
CAS Number	1146757-96-1
Target Profile	Selective NTS1 partial agonist (Selectivity >50-fold over NTS2 & GPR35)
Pharmacodynamics	EC ₅₀ < 15.6 nM; Emax = 63% (Ca ²⁺ mobilization assay)

Solvent Tolerances and Maximum Concentrations

Solvent	Max Concentration (mg/mL)	Max Concentration (mM)
DMSO	52.3	100
1 eq. NaOH (Aqueous)	26.15	50

Best Practices for Handling and Storage

To ensure the integrity of your dose-response curves and avoid batch-to-batch variability, adherence to strict storage causality is required.

Solid State (Powder) Storage

As a lyophilized solid, **TC NTR1 17** should be stored desiccated. While short-term storage at +4°C (up to 2 years) is generally acceptable, long-term storage should be maintained at -20°C for up to 3 years⁴.

- Causality: The molecule contains an amide bond bridging the pyrazole core and the L-leucine tail. Exposure to ambient atmospheric moisture combined with fluctuating room temperatures can induce slow hydrolytic cleavage over time. Using a desiccator minimizes ambient humidity exposure.

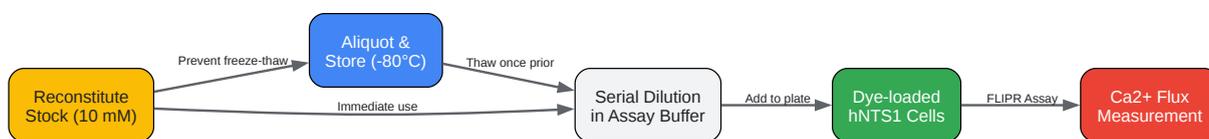
Solution State Management

Reconstitution necessitates distinct protocols depending on whether the downstream application can tolerate organic solvents.

- DMSO Reconstitution: Recommended for highly concentrated stock solutions (up to 100 mM). DMSO is amphiphilic and easily solvates the lipophilic quinoline and pyrazole rings ³.
- Aqueous Reconstitution (1 eq. NaOH): Ideal for in vivo studies or heavily sensitive cell lines where DMSO toxicity is a concern.
 - Causality: The L-leucine tail possesses a terminal free carboxylic acid. By applying exactly 1 molar equivalent of NaOH relative to the compound mass, the base deprotonates the carboxylic acid to form a highly water-soluble sodium salt.

Critical Solution Storage Rules:

- Aliquot Immediately: Upon solvation, divide the stock into single-use vials.
- Temperature: Store at -80°C (up to 6 months) or -20°C (up to 1 month)⁴.
- Avoid Freeze-Thaw: Repeated thermal cycling drives microscopic precipitation. Even minor localized precipitation drastically lowers the active soluble concentration, resulting in artificially inflated EC₅₀ readouts during functional screening.



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Figure 2: Workflow for **TC NTR1 17** reconstitution, dilution, and FLIPR assay plate preparation.

In Vitro Experimental Protocol: Intracellular Calcium Mobilization

Because **TC NTR1 17** acts as an NTS1 partial agonist, its activity is quantified by measuring the transient release of intracellular Ca^{2+} via the Gq signaling pathway. The following protocol outlines a standard High-Throughput Fluorescence Imaging Plate Reader (FLIPR) methodology.

Required Materials

- CHO-K1 cells stably expressing human NTS1 (hNTS1)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay Buffer: 1X HBSS, 20 mM HEPES, pH 7.4
- Probenecid (Prepared fresh)
- **TC NTR1 17** stock solution (10 mM in DMSO)

Step-by-Step Methodology

Phase 1: Cell Preparation and Plating

- Harvest stably transfected hNTS1 CHO-K1 cells and resuspend in growth medium.
- Seed the cells at a density of 20,000–30,000 cells/well into a 384-well black, clear-bottom plate.

- Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow cellular adherence and optimal receptor expression.

Phase 2: Dye Loading

- Prepare the Dye Loading Buffer by adding Fluo-4 AM (final concentration 2 μM) and Probenecid (final concentration 2.5 mM) to the Assay Buffer.
 - Expertise Insight (Causality): Probenecid is a critical organic anion transporter inhibitor. Its inclusion prevents the cell from actively pumping the cleaved fluorescent dye back out into the extracellular matrix, ensuring a high signal-to-noise ratio.
- Remove the growth medium from the 384-well plate and add 20 μL/well of the Dye Loading Buffer.
- Incubate for 45–60 minutes at 37°C in the dark.

Phase 3: Compound Dilution

- Thaw a single-use aliquot of **TC NTR1 17** (10 mM).
- Prepare a 10-point serial dilution (e.g., 3-fold steps) in Assay Buffer.
 - Expertise Insight (Causality): Ensure the final DMSO concentration across all wells (including negative controls) remains perfectly constant, strictly ≤ 0.1%. Higher DMSO concentrations can perturb cell membrane dynamics, artificially triggering calcium leakage and skewing basal fluorescence.

Phase 4: Assay Execution

- Transfer the dye-loaded cell plate and the compound dilution plate to the FLIPR instrument.
- Configure the instrument to read baseline fluorescence for 10 seconds.
- Automatically dispense 10 μL of the **TC NTR1 17** dilutions into the corresponding wells.
- Record the kinetic fluorescence response for an additional 120–180 seconds.

- Data Analysis: Export the Peak-minus-Basal relative fluorescence units (RFU). Plot the log[Concentration] vs. RFU using a 4-parameter logistic non-linear regression model to derive the EC₅₀ and Emax. Expect an EC₅₀ of < 15.6 nM.

References

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